Defined Cis-Δ11 Double Bond Position Distinguishes (11Z)-3-Oxooctadecenoyl-CoA from the Common Isomer (9Z)-3-Oxooctadecenoyl-CoA
The precise location of the cis double bond at the Δ11 position is a key structural differentiator from the more commonly encountered 3-oxooleoyl-CoA (9Z isomer). This structural nuance is critical for studies of monounsaturated fatty acid metabolism, as the position of unsaturation can dictate enzyme recognition and subsequent metabolic fate. This is supported by the existence of separate entries in authoritative databases: (11Z)-3-oxooctadecenoyl-CoA (CHEBI:76896) and 3-oxooleoyl-CoA (CHEBI:88007) are distinct chemical entities [1][2]. Furthermore, the occurrence of specific (11Z)- and (11Z,14Z)-polyunsaturated 3-oxoacyl-CoAs in metabolic networks indicates the biological system's capacity to distinguish and process these isomers individually [3].
| Evidence Dimension | Double Bond Position |
|---|---|
| Target Compound Data | 11Z (cis-Δ11) unsaturation |
| Comparator Or Baseline | 9Z (cis-Δ9) unsaturation, as in 3-oxooleoyl-CoA |
| Quantified Difference | Isomeric shift; Δ11 vs Δ9 |
| Conditions | Chemical structure analysis and ontology classification |
Why This Matters
Procurement of the specific 11Z isomer, rather than an unspecified or 9Z isomer, ensures experimental accuracy when investigating the role of Δ11 desaturase products in lipid metabolism pathways.
- [1] ChEBI: CHEBI:76896 - (11Z)-3-oxooctadecenoyl-CoA. EMBL-EBI. View Source
- [2] ChEBI: CHEBI:88007 - 3-oxooleoyl-CoA. EMBL-EBI. View Source
- [3] RGD Ontology Browser: (11Z)-3-oxoicosa-11-enoyl-CoA, (11Z,14Z)-3-oxoicosa-11,14-dienoyl-CoA. Rat Genome Database. View Source
